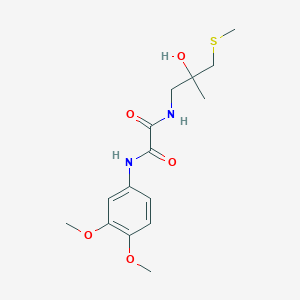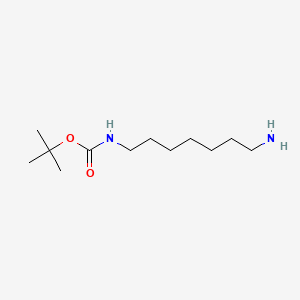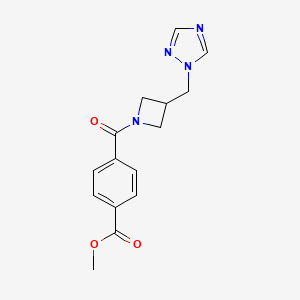
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane, also known as DFTMS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
1. Electrolyte Solvents for Li-ion Batteries
(3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane and similar silane compounds have been investigated for their potential as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and provide a stable environment for the electrolyte, enhancing the battery's performance and life (Amine et al., 2006).
2. Organic Synthesis and Transformations
These compounds have been used in the synthesis of various organic molecules. For example, they are involved in reactions like ene dimerization and debromochlorination, playing a key role in synthesizing complex organic structures (Lee & Chen, 1997).
3. Advanced Material Development
Silane-based compounds, including (3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane, have been researched for the development of advanced materials. For instance, they are used in the production of dielectric thin films in semiconductor technologies, providing improved circuit performance in electronic devices (Loboda, 1999).
4. Fluorovinyl Compounds Synthesis
These silane compounds are also integral in synthesizing fluorovinyl compounds. The electrochemical reduction of fluoroalkenes in the presence of these silanes leads to the production of various fluorovinyl derivatives, useful in numerous chemical applications (Martynov et al., 1998).
properties
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2OSi/c1-11(2,3)10-5-6-4-7(6,8)9/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMRCRVKSUFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)


![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)